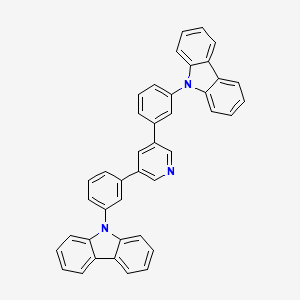

3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-[3-[5-(3-carbazol-9-ylphenyl)pyridin-3-yl]phenyl]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H27N3/c1-5-19-38-34(15-1)35-16-2-6-20-39(35)43(38)32-13-9-11-28(24-32)30-23-31(27-42-26-30)29-12-10-14-33(25-29)44-40-21-7-3-17-36(40)37-18-4-8-22-41(37)44/h1-27H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHOGVHFPFGPIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=CN=C5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101199631 | |

| Record name | 9,9′-(3,5-Pyridinediyldi-3,1-phenylene)bis[9H-carbazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101199631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013405-25-8 | |

| Record name | 9,9′-(3,5-Pyridinediyldi-3,1-phenylene)bis[9H-carbazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013405-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,9′-(3,5-Pyridinediyldi-3,1-phenylene)bis[9H-carbazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101199631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine

This compound is a complex organic molecule characterized by a central pyridine ring symmetrically substituted with two 3-(9H-carbazol-9-yl)phenyl moieties. Its unique structure, featuring electron-donating carbazole units and an electron-accepting pyridine core, imparts valuable photophysical and electronic properties. These characteristics make it a promising candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a scaffold in medicinal chemistry. The synthesis of this molecule, therefore, is a critical step in harnessing its potential.

Synthetic Strategies: A Mechanistic Perspective

The construction of the C-N bonds between the carbazole and phenyl rings is the cornerstone of synthesizing this compound. Two primary cross-coupling methodologies have proven most effective: the Buchwald-Hartwig amination and the Ullmann condensation. The choice between these methods often depends on factors such as catalyst availability, substrate scope, and desired reaction conditions.

1. The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[1][2] It has become a favored method for synthesizing aryl amines due to its high efficiency, broad functional group tolerance, and relatively mild reaction conditions compared to traditional methods.[1][3]

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 3-bromophenylpyridine) to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The carbazole coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the reductive elimination of the desired product, this compound, and regeneration of the Pd(0) catalyst.[3]

The selection of the palladium catalyst and the phosphine ligand is crucial for the success of the Buchwald-Hartwig amination.[4] Sterically hindered and electron-rich phosphine ligands, such as tri-tert-butylphosphine or XPhos, are often employed to facilitate the reductive elimination step and improve reaction yields.[5]

2. The Ullmann Condensation: A Copper-Promoted Alternative

The Ullmann condensation is a classic copper-promoted reaction for the formation of C-N bonds.[6] While it often requires higher temperatures and stoichiometric amounts of copper compared to the Buchwald-Hartwig reaction, it remains a viable and sometimes preferred method, particularly for large-scale syntheses.[6]

The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[6] Innovations in this method have led to the use of soluble copper catalysts and various ligands to improve reaction efficiency and lower reaction temperatures.

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Buchwald-Hartwig amination.

Core Reaction:

Figure 1: A simplified representation of the key components in the Buchwald-Hartwig synthesis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3,5-Dibromopyridine | 236.90 | 1.0 g | 4.22 |

| 9H-Carbazole | 167.21 | 1.56 g | 9.33 |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.047 g | 0.21 |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 202.29 | 0.085 g | 0.42 |

| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.22 g | 12.66 |

| Anhydrous Toluene | - | 50 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,5-dibromopyridine (1.0 g, 4.22 mmol), 9H-carbazole (1.56 g, 9.33 mmol), and sodium tert-butoxide (1.22 g, 12.66 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Add anhydrous toluene (50 mL) to the flask via a syringe. In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.047 g, 0.21 mmol) and tri-tert-butylphosphine (0.085 g, 0.42 mmol) in a small amount of anhydrous toluene. Add the catalyst solution to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours under a continuous flow of nitrogen. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (50 mL). Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

-

Characterization: The final product, a white to off-white solid, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7]

Workflow Diagram:

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. dea.gov [dea.gov]

electrochemical characterization of 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine

An In-Depth Technical Guide to the Electrochemical Characterization of 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine

Abstract

This technical guide provides a comprehensive framework for the , a molecule of significant interest in the field of organic electronics. Carbazole derivatives are widely recognized for their excellent hole-transporting capabilities, high charge carrier mobility, and thermal stability, making them prime candidates for use in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs)[1][2]. Understanding the electrochemical properties of this specific compound is paramount for evaluating its suitability as a functional material, particularly as a hole transport material (HTM)[3][4]. This document details the principles, experimental protocols, and data interpretation for key analytical techniques, including Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS). It is intended for researchers and scientists in materials science and drug development seeking to elucidate the electronic structure and charge transport characteristics of novel organic semiconductors.

Introduction: The Significance of Electrochemical Properties

The performance of organic electronic devices is intrinsically linked to the energy levels of the constituent materials. For a hole transport material like this compound, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels dictate the efficiency of charge injection, transport, and blocking. Electrochemical techniques offer a direct and reliable method to probe these fundamental electronic properties[2].

By measuring the redox potentials (oxidation and reduction), we can:

-

Estimate HOMO and LUMO Energy Levels: The oxidation potential is directly related to the HOMO level, which governs the material's ability to donate an electron (hole transport). The reduction potential relates to the LUMO level, indicating its electron-accepting ability.[5]

-

Determine the Electrochemical Band Gap: The difference between the HOMO and LUMO levels provides the electrochemical band gap, a crucial parameter for device engineering.

-

Assess Stability: The reversibility of the redox processes observed in cyclic voltammetry gives an indication of the chemical stability of the molecule in its oxidized and reduced states. For carbazole derivatives, irreversible oxidation can sometimes indicate dimerization or polymerization reactions.[6]

-

Evaluate Charge Transfer Kinetics: Techniques like Electrochemical Impedance Spectroscopy (EIS) provide insight into the efficiency of charge transfer at interfaces, a critical factor in overall device performance.[7][8]

This guide provides the scientific rationale and step-by-step protocols to perform these critical characterizations.

The Three-Electrode System: A Foundation for Accurate Measurement

Modern voltammetric techniques utilize a three-electrode setup to ensure precise control over the applied potential and accurate measurement of the resulting current, mitigating issues like solution resistance (iR drop) that can distort results.[9][10]

-

Working Electrode (WE): The electrode where the reaction of interest occurs. It is typically made of an inert material such as glassy carbon, platinum, or gold, providing a surface for the electron transfer process without participating chemically.[10]

-

Reference Electrode (RE): Provides a stable, constant potential against which the working electrode's potential is controlled and measured. Common choices include the Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).[9][10]

-

Counter (or Auxiliary) Electrode (CE): Completes the electrical circuit by passing current equal and opposite to that flowing through the working electrode. It is typically a platinum wire or graphite rod with a large surface area to ensure that the reactions at its surface do not limit the overall process.[10]

dot

References

- 1. iieta.org [iieta.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploring the electrochemical properties of hole transport materials with spiro-cores for efficient perovskite solar cells from first-principles - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. prezi.com [prezi.com]

- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 7. mdpi.com [mdpi.com]

- 8. [PDF] Electrochemical Impedance Spectroscopy Analysis of Hole Transporting Material Free Mesoporous and Planar Perovskite Solar Cells | Semantic Scholar [semanticscholar.org]

- 9. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 10. A home setup for cyclic voltammetry | Chemisting [chemisting.com]

thermal stability and degradation analysis of pyridine-carbazole compounds

An In-Depth Technical Guide to the Thermal Stability and Degradation Analysis of Pyridine-Carbazole Compounds

Foreword: The Imperative of Thermal Resilience in Advanced Materials

Pyridine-carbazole compounds represent a cornerstone in modern materials science, prized for their unique photophysical and electronic properties. Their application spans high-performance organic light-emitting diodes (OLEDs), hole-transporting materials in perovskite solar cells, and scaffolds in pharmaceutical development.[1][2][3] In these demanding environments, materials are subjected to significant thermal stress during both fabrication and operation. Consequently, thermal stability is not merely a desirable characteristic but a critical determinant of a device's operational lifetime, reliability, and safety. A comprehensive understanding of how these molecules behave at elevated temperatures—the points at which they decompose and the pathways they follow—is paramount for rational material design and predicting long-term performance.

This guide provides researchers, scientists, and drug development professionals with a technical framework for evaluating the thermal stability and degradation of pyridine-carbazole compounds. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating analytical workflows, and ground our discussion in authoritative, field-proven insights.

Part 1: Foundational Principles of Thermal Stability

The thermal stability of an organic molecule is intrinsically linked to its chemical structure. For pyridine-carbazole systems, this is a function of the inherent aromatic stability of the heterocyclic rings, the strength of the covalent bonds linking them, and the influence of various functional groups appended to the core structure.

Key Thermal Metrics

Two primary metrics provide a window into the thermal behavior of these compounds:

-

Decomposition Temperature (Td): This is the temperature at which a molecule begins to chemically break down. It is typically reported as the temperature at which 5% weight loss is observed (Td5) via thermogravimetric analysis (TGA). Many advanced pyridine-carbazole derivatives exhibit excellent thermal stability, with Td values often exceeding 400 °C.[2][4]

-

Glass Transition Temperature (Tg): For amorphous or semi-crystalline materials, Tg is the temperature at which the material transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is crucial for morphological stability in thin-film devices, preventing deformation under operational heat.[5][6]

Factors Influencing Thermal Stability

The thermal resilience of a pyridine-carbazole compound is not static; it is dictated by a nuanced interplay of molecular features:

-

Molecular Weight and Structure: Generally, an increase in molecular weight and structural rigidity correlates with higher thermal stability and an elevated Tg.[5] The substitution pattern on the carbazole and pyridine rings is also critical; for instance, linking substituents at positions that enhance π-conjugation can improve stability.[7]

-

Substituent Effects: The electronic nature of substituent groups plays a significant role. Electron-withdrawing groups can influence the electron density and bond strengths within the aromatic system, altering degradation pathways.[8][9] Conversely, bulky substituents can create steric hindrance, which may inhibit intermolecular reactions that lead to degradation.

-

Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding or π-π stacking, can increase the energy required to disrupt the material's structure, thereby enhancing its overall thermal stability.

Part 2: Core Analytical Techniques for Thermal Analysis

A robust assessment of thermal stability relies on precise and reproducible analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the workhorses of thermal analysis, providing quantitative data on decomposition and phase transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provide a clear picture of decomposition temperatures, the presence of residual solvents or moisture, and the kinetics of degradation.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of the pyridine-carbazole compound into a clean, tared TGA pan (typically platinum or alumina). Causality: This sample size is a balance—large enough to be representative, yet small enough to minimize thermal gradients within the sample.

-

Atmosphere Selection: Purge the furnace with a high-purity inert gas (typically nitrogen or argon) at a flow rate of 20-50 mL/min. Causality: An inert atmosphere is crucial for studying the intrinsic thermal decomposition (pyrolysis) of the compound, preventing oxidative degradation which would occur in the presence of air and complicate the analysis.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, typically 30-40 °C.

-

Ramp the temperature at a constant heating rate of 10 °C/min up to a final temperature of 600-800 °C. Causality: A 10 °C/min heating rate is a standard practice that provides a good balance between analytical speed and the resolution of thermal events. Slower rates can be used to resolve closely occurring decomposition steps.

-

-

Data Analysis: Plot the mass loss (%) versus temperature. Determine the onset of decomposition and the Td5 (temperature at 5% mass loss). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is exceptionally sensitive to thermal events such as melting, crystallization, and glass transitions.

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Causality: Hermetic sealing prevents mass loss due to sublimation or volatilization during the experiment, which would otherwise interfere with the heat flow measurement.

-

Atmosphere: Maintain a constant inert atmosphere (e.g., nitrogen at 50 mL/min) to prevent oxidation.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Ramp the temperature from ambient to a point above the expected melting temperature (but below the decomposition temperature determined by TGA) at a rate of 10 °C/min. This step erases the sample's prior thermal history.

-

Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to a sub-ambient temperature.

-

Second Heat: Ramp the temperature again at 10 °C/min. Causality: The second heating scan is typically used for analysis. It provides data on the intrinsic properties of the material from a known thermal state. The glass transition (Tg) is observed as a step-change in the heat flow baseline on this curve.

-

-

Data Analysis: Analyze the second heating curve to determine the Tg, as well as the onset temperatures and enthalpies of any melting (endothermic peak) or crystallization (exothermic peak) events.

Data Presentation: Thermal Properties of Exemplar Compounds

| Compound Class | Substituent | Td5 (°C) | Tg (°C) | Reference |

| Carbazole-Pyridine Bipolar Host | Dibenzothiophene | >450 | N/A | [4] |

| 3-(N,N-Diphenylamino)carbazole | Dicyanobenzene | 389 | 173 | [5] |

| Spiro-OMeTAD Composite HTM | OPOT-based | 438-441 | N/A | [2] |

Part 3: Unraveling Degradation Pathways

Understanding that a compound degrades is useful; understanding how it degrades is powerful. Degradation analysis seeks to identify the specific chemical reactions that occur under thermal stress. For N-heterocyclic compounds, these pathways can be complex, often involving radical mechanisms.[10]

Common Degradation Mechanisms

-

Homolytic Bond Cleavage: The high temperatures provide sufficient energy to break the weakest covalent bonds in the molecule. In pyridine-carbazole systems, this often occurs at bonds connecting the heterocyclic cores to aliphatic or other substituent groups.

-

Ring Scission: The aromatic rings themselves can fragment under extreme thermal stress. The pyridine ring, being more electron-deficient than carbazole, may have different points of initial cleavage. Studies on pyridine degradation have shown pathways involving oxidative ring cleavage.[11]

-

Condensation/Polymerization: At elevated temperatures, radical fragments can recombine to form higher molecular weight, often carbonaceous, residues. This is observed in TGA as the residual mass at the end of the experiment.[7]

Visualizing Analytical & Degradation Processes

Diagrams are essential for conceptualizing complex workflows and chemical transformations.

Caption: Integrated workflow for thermal degradation analysis.

Caption: A generalized thermal degradation pathway.

Part 4: Analysis of Degradation Products

Identifying the molecular fragments produced during decomposition is the final piece of the puzzle. This requires hyphenated analytical techniques that couple the separating power of chromatography with the identification capabilities of mass spectrometry.

Hyphenated Techniques: A Self-Validating System

The most powerful approach is to directly analyze the gases evolved during a TGA experiment.

-

TGA-MS (Mass Spectrometry) / TGA-FTIR (Fourier Transform Infrared Spectroscopy): By interfacing the outlet of the TGA furnace with a mass spectrometer or FTIR, a real-time chemical fingerprint of the evolved gases is obtained. A mass loss event observed in the TGA curve can be directly correlated with the mass spectra of the molecules being released at that exact temperature, providing a self-validating link between mass loss and chemical identity.[12]

Protocol: Analysis of Non-Volatile Degradation Products by LC-MS

For degradation products that are not volatile enough to be analyzed by TGA-MS or that remain in the residue, liquid chromatography-mass spectrometry is the method of choice.

-

Sample Generation: Perform a preparative TGA experiment, heating a larger sample (20-50 mg) to a specific temperature just past a major decomposition step. Alternatively, heat the sample in a sealed vial under an inert atmosphere.

-

Extraction: Allow the instrument to cool and carefully collect the residue from the TGA pan or vial. Extract the residue with a suitable organic solvent (e.g., dichloromethane, acetonitrile).[13]

-

LC Separation: Inject the filtered extract into a High-Performance Liquid Chromatography (HPLC) system, typically with a reverse-phase C18 column. Develop a gradient elution method to separate the components of the complex mixture.

-

MS Detection and Identification: The eluent from the HPLC is directed into a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF).

-

Acquire full-scan mass spectra to determine the molecular weights of the separated degradation products.

-

Perform tandem MS (MS/MS) experiments. In MS/MS, a specific parent ion is selected, fragmented, and its fragment ions are analyzed. Causality: This fragmentation pattern is unique to the molecule's structure and acts like a fingerprint, allowing for confident structural elucidation of unknown degradation products.[14]

-

By systematically identifying the volatile and non-volatile products, a comprehensive picture of the degradation pathway can be constructed, providing invaluable feedback for the design of more thermally robust molecules.

Conclusion and Future Outlook

The is a critical component of materials science and drug development. A multi-faceted analytical approach, grounded in the principles of TGA and DSC and expanded by powerful hyphenated techniques like TGA-MS and LC-MS, provides the necessary insights to ensure material reliability. The methodologies described herein offer a robust framework for generating high-integrity data. As new generations of pyridine-carbazole materials are developed for even more demanding applications, these principles of rigorous thermal analysis will become increasingly vital, guiding the synthesis of next-generation compounds with enhanced stability and performance lifetimes.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Novel carbazole–pyridine copolymers by an economical method: synthesis, spectroscopic and thermochemical studies [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Substituent effects in nitro derivatives of carbazoles investigated by comparison of low-temperature crystallographic studies with density functional theory (DFT) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oled-intermediates.com [oled-intermediates.com]

- 10. mdpi.com [mdpi.com]

- 11. journals.asm.org [journals.asm.org]

- 12. mt.com [mt.com]

- 13. lea.uga.edu [lea.uga.edu]

- 14. ijpsjournal.com [ijpsjournal.com]

Introduction: The Advent of Bipolar Host Materials

An In-depth Technical Guide to 3,5-bis(3-(9H-carbazol-9-yl)phenyl)pyridine (35DCzPPy)

Abstract: This technical guide provides a comprehensive overview of the chemical, photophysical, and electronic properties of this compound, commonly known as 35DCzPPy (CAS Number: 1013405-25-8). We delve into its molecular architecture, a plausible synthetic pathway via palladium-catalyzed cross-coupling, and its primary application as a high-performance bipolar host material in Organic Light-Emitting Diodes (OLEDs). Detailed explanations of its function within the device, the mechanism of charge transport, and a step-by-step protocol for the fabrication of a representative phosphorescent OLED (PHOLED) are provided for researchers, scientists, and professionals in the field of drug development and organic electronics.

The efficiency and stability of Organic Light-Emitting Diodes (OLEDs) are fundamentally dependent on the precise management of charge carriers—holes and electrons—within the emissive layer (EML). The compound this compound, hereafter referred to as 35DCzPPy, has emerged as a cornerstone material in this domain.[1] It is classified as a bipolar host material, a class of molecules engineered to possess both hole-transporting and electron-transporting capabilities within a single molecular framework.[1]

The ingenuity of the 35DCzPPy design lies in its fusion of electron-donating carbazole moieties, known for their excellent hole-transport characteristics and high triplet energy, with an electron-accepting pyridine core.[1] This combination creates a balanced charge transport environment within the EML, which is critical for ensuring that injected holes and electrons meet and form excitons efficiently on the guest emitter molecules. This guide will explore the key attributes that establish 35DCzPPy as a material of choice for fabricating high-efficiency phosphorescent OLEDs.[2][3]

Physicochemical and Electronic Properties

The utility of 35DCzPPy in optoelectronic applications is a direct consequence of its distinct physical and electronic characteristics. These properties are summarized below.

Core Chemical and Physical Data

A summary of the fundamental properties of 35DCzPPy is presented in Table 1. The high thermal stability, indicated by a decomposition temperature exceeding 290 °C, is crucial for the longevity of OLED devices, as it ensures the material can withstand the heat generated during operation and the thermal evaporation process during fabrication.[1][4] Its solubility in common organic solvents like chloroform and toluene facilitates material characterization and purification.[4][5]

| Property | Value | Reference(s) |

| CAS Number | 1013405-25-8 | [1][6][7] |

| Molecular Formula | C₄₁H₂₇N₃ | [1][6][7] |

| Molecular Weight | 561.67 g/mol | [1][6][7] |

| Appearance | White Powder / Crystals | [1][3][5] |

| Melting Point | 237 °C | [3][6] |

| Purity Grades | >98% (Standard), >99% (Sublimed) | [1][7][8] |

| Solubility | Chloroform, THF, Toluene | [5][9] |

| Thermal Stability (TGA) | >290 °C (at 0.5% weight loss) | [1][4][10] |

Electronic and Photophysical Characteristics

The electronic and photophysical properties, detailed in Table 2, are paramount to the function of 35DCzPPy as an OLED host. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the efficiency of charge injection from adjacent layers. The HOMO level of ~6.18 eV allows for efficient hole injection from typical hole-transport layers, while the LUMO level of ~2.75 eV facilitates electron injection.[1] The wide energy gap is essential for hosting high-energy emitters, such as blue phosphorescent dopants, without quenching their emission.

| Property | Value | Reference(s) |

| HOMO Energy Level | 6.18 eV | [1] |

| LUMO Energy Level | 2.75 eV | [1] |

| Absorption (λₘₐₓ) | 307 nm, 317 nm (in CH₂Cl₂) | [1][4][7] |

| Fluorescence (λₑₘ) | 347 nm (in CH₂Cl₂) | [1][4][7] |

Synthesis of 35DCzPPy: A Mechanistic Approach

The synthesis of complex biaryl structures like 35DCzPPy is reliably achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.[4][11][12] This reaction creates a carbon-carbon bond between an aryl halide and an organoboron species. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis can be envisioned as a double Suzuki-Miyaura coupling reaction between a central pyridine core, activated at the 3 and 5 positions, and a suitable carbazole-functionalized boronic acid derivative.

Caption: Proposed Suzuki-Miyaura reaction for 35DCzPPy synthesis.

Detailed Synthetic Protocol

Rationale: The choice of a palladium catalyst like Pd(PPh₃)₄ is standard for Suzuki couplings due to its high activity and tolerance for various functional groups.[12] An inorganic base is required to activate the boronic acid for transmetalation to the palladium center.[13] A two-phase solvent system (e.g., Toluene/Water) is often used to dissolve both the organic reactants and the inorganic base.[12]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add 3,5-dibromopyridine (1.0 eq), 3-(9H-carbazol-9-yl)phenylboronic acid (2.2 eq), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~2-5 mol%).

-

Solvent and Base Addition: Add a degassed solvent mixture, such as 2M aqueous potassium carbonate (K₂CO₃) solution and toluene (1:4 v/v). The base is crucial for the catalytic cycle.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 85-95 °C) with vigorous stirring.[12] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 35DCzPPy. For high-purity applications like OLEDs, a final purification step of temperature-gradient sublimation is necessary.[8]

Application in OLEDs: Device Physics and Architecture

The primary function of 35DCzPPy is to serve as the host material in the emissive layer of an OLED, particularly for phosphorescent emitters which can achieve up to 100% internal quantum efficiency.

Mechanism of a Bipolar Host System

In a host-guest EML, the host material (35DCzPPy) constitutes the bulk of the layer, while the guest (a phosphorescent dopant) is dispersed at a low concentration (typically 5-15 wt%).[9] The bipolar nature of 35DCzPPy is key to its performance.

Caption: Charge transport and emission mechanism in the 35DCzPPy host-guest system.

-

Charge Injection: Holes are injected from the Hole Transport Layer (HTL) into the HOMO of the 35DCzPPy molecules. Simultaneously, electrons are injected from the Electron Transport Layer (ETL) into the LUMO.[14]

-

Charge Transport: The carbazole units facilitate the transport of holes ("hole hopping"), while the pyridine core assists in electron transport. This bipolar transport ensures that charge carriers move through the EML towards each other.[9]

-

Exciton Formation: Holes and electrons recombine to form excitons. In an ideal scenario, this recombination occurs directly on the guest dopant molecules, which act as charge traps.[9] Alternatively, excitons form on the host molecules and then transfer their energy to the guest molecules via Förster or Dexter energy transfer mechanisms.

-

Light Emission: The excited guest molecules relax radiatively, emitting photons of a specific color, resulting in the light output of the OLED.

Experimental Protocol: OLED Fabrication via Vacuum Deposition

The fabrication of high-performance small-molecule OLEDs is predominantly carried out using high-vacuum thermal evaporation, which allows for the deposition of ultra-thin, uniform organic layers.[15][16]

Workflow for Device Fabrication

Caption: General workflow for fabricating an OLED device using thermal evaporation.

Step-by-Step Fabrication Protocol

Rationale: This protocol describes a standard architecture for a phosphorescent OLED. Each layer's material and thickness are chosen to optimize charge balance and device efficiency. The entire deposition process must occur in a high-vacuum environment (~10⁻⁷ torr) to prevent contamination.[17]

-

Substrate Preparation:

-

Begin with a patterned Indium Tin Oxide (ITO) coated glass substrate. ITO serves as the transparent anode.

-

Clean the substrate sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each).

-

Dry the substrate with a nitrogen gun and immediately treat it with UV-ozone for 10-15 minutes to increase the work function of the ITO and remove organic residues.

-

-

Transfer to Vacuum Chamber: Immediately transfer the cleaned substrate into a high-vacuum thermal evaporation chamber.

-

Organic Layer Deposition: Deposit the following layers sequentially by heating the source materials in crucibles. The deposition rate and thickness should be monitored using a quartz crystal microbalance.

-

Hole Injection Layer (HIL): Deposit a 10 nm layer of a material like HAT-CN to facilitate hole injection from the ITO anode.

-

Hole Transport Layer (HTL): Deposit a 40 nm layer of a material like TAPC or NPB to transport holes to the EML.[14]

-

Emissive Layer (EML): Co-evaporate 35DCzPPy as the host and a phosphorescent dopant (e.g., FIrpic for blue emission) at a weight ratio of ~90:10. The total thickness of this layer should be around 20-30 nm.

-

Electron Transport Layer (ETL): Deposit a 30-40 nm layer of an electron-transporting material like TPBi.[14]

-

-

Cathode Deposition:

-

Electron Injection Layer (EIL): Deposit a thin (1 nm) layer of Lithium Fluoride (LiF) to lower the electron injection barrier.

-

Cathode: Deposit a 100 nm layer of Aluminum (Al) to serve as the cathode.

-

-

Encapsulation: After deposition, the device must be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and UV-cured epoxy. This step is critical to protect the sensitive organic layers from degradation by oxygen and moisture.

-

Characterization: The completed device can now be tested to measure its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and operational lifetime.

Conclusion

This compound (35DCzPPy) stands as a highly effective and versatile bipolar host material for advanced OLED applications. Its molecular design, which integrates distinct hole- and electron-transporting moieties, provides the balanced charge carrier dynamics necessary for high-efficiency phosphorescent devices. A robust synthesis based on established Suzuki-Miyaura coupling chemistry makes it accessible for research and commercial production. The protocols and mechanisms detailed in this guide underscore its importance and provide a foundational understanding for scientists and engineers working to develop the next generation of organic electronic devices.

References

- 1. This compound, CasNo.1013405-25-8 SHANGHAI SYSTEAM BIOCHEM CO., LTD China (Mainland) [systeambc.lookchem.com]

- 2. 1013405-25-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1013405-25-8 [chemicalbook.com]

- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 5. 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Qucosa - Technische Universität Dresden: Charge Transport in Organic Light-Emitting Diodes [tud.qucosa.de]

- 8. 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine, ≥99 (HPLC) Sigma-Aldrich [sigmaaldrich.com]

- 9. Understanding charge transport in Ir(ppy)3:CBP OLED films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. iipseries.org [iipseries.org]

- 17. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application | MDPI [mdpi.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine, a molecule of significant interest in the field of organic electronics. By synthesizing data from theoretical modeling and experimental findings from analogous compounds, this document offers researchers, scientists, and drug development professionals a detailed understanding of the key structural features that dictate this molecule's functionality. We delve into the nuanced interplay of steric and electronic effects that govern its three-dimensional arrangement, providing a foundation for its rational design and application in advanced materials.

Introduction: The Significance of Carbazole-Pyridine Architectures

Carbazole and pyridine are two fundamental heterocyclic moieties that have been extensively utilized as building blocks in the design of functional organic materials. Carbazole is renowned for its excellent hole-transporting properties, high thermal stability, and significant photoluminescence quantum yield.[1] Conversely, the electron-deficient nature of the pyridine ring imparts electron-transporting capabilities. The strategic combination of these donor (carbazole) and acceptor (pyridine) units within a single molecular framework gives rise to materials with bipolar charge-transport characteristics, a crucial attribute for efficient organic light-emitting diodes (OLEDs).[2][3]

The specific molecule of focus, this compound (CAS No. 1013405-25-8), presents a unique "D-A-D" architecture where a central pyridine acceptor is flanked by two carbazole-phenyl donor arms.[4] The phenyl linker plays a critical role in modulating the electronic communication between the carbazole and pyridine units and significantly influences the overall molecular conformation. Understanding the three-dimensional structure of this molecule is paramount, as the relative orientation of the constituent aromatic rings directly impacts its photophysical and electronic properties, including its emission wavelength, charge carrier mobility, and ultimately, its performance in electronic devices.

Molecular Structure and Synthesis

The chemical structure of this compound is characterized by a central pyridine ring substituted at the 3 and 5 positions with 3-(9H-carbazol-9-yl)phenyl groups. The molecular formula is C41H27N3, and its molecular weight is 561.67 g/mol .[5]

Synthetic Pathways

The synthesis of this compound and its analogues typically involves well-established cross-coupling reactions. A common and effective method is the Suzuki cross-coupling reaction.[6] This approach offers a versatile and high-yielding route to forming the crucial carbon-carbon bonds between the pyridine core and the phenyl-carbazole side arms.

A generalized synthetic protocol is outlined below:

Experimental Protocol: Suzuki Cross-Coupling for the Synthesis of this compound

-

Preparation of Reactants:

-

3,5-Dibromopyridine serves as the pyridine core.

-

3-(9H-Carbazol-9-yl)phenylboronic acid or its corresponding pinacol ester is the coupling partner. This intermediate is typically prepared from 9-(3-bromophenyl)-9H-carbazole via a boronation reaction.

-

-

Reaction Setup:

-

In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with 3,5-dibromopyridine (1 equivalent), 3-(9H-carbazol-9-yl)phenylboronic acid (or its ester derivative, >2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2], and a suitable base (e.g., K2CO3, Cs2CO3).

-

A solvent system, typically a mixture of toluene and water or an organic solvent like dioxane, is added.

-

-

Reaction Execution:

-

The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for a specified period (usually 12-48 hours), with the progress monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the final product, this compound.

-

Causality Behind Experimental Choices: The choice of a palladium catalyst is critical for the efficiency of the Suzuki coupling. Pd(PPh3)4 is a versatile and commonly used catalyst, while Pd(dppf)Cl2 is often employed for more challenging couplings due to its higher stability and activity. The base is essential for the activation of the boronic acid. The inert atmosphere is crucial to prevent the degradation of the catalyst.

The following diagram illustrates the generalized workflow for the synthesis:

Caption: Synthetic workflow for this compound via Suzuki coupling.

Conformational Analysis: A Theoretical Perspective

In the absence of a published single-crystal X-ray structure for this compound, we can infer its likely conformation through theoretical calculations, such as Density Functional Theory (DFT), and by examining the crystal structures of analogous molecules. The key determinants of the molecule's three-dimensional shape are the torsional (dihedral) angles between the connected aromatic rings.

Key Torsional Angles

The conformation of this compound is primarily defined by the rotation around three key single bonds:

-

Pyridine - Phenyl (τ1): The dihedral angle between the plane of the central pyridine ring and the planes of the two adjacent phenyl rings.

-

Phenyl - Carbazole (τ2): The dihedral angle between the planes of the phenyl rings and the planes of the terminal carbazole moieties.

Theoretical studies on similar carbazole-based oligomers indicate that a completely planar conformation is often energetically unfavorable due to steric hindrance between adjacent hydrogen atoms.[7] DFT calculations on related carbazole-phenyl linkages have shown that the carbazole and phenyl rings are typically twisted with respect to each other.[8] For instance, in the crystal structure of 9-(4-methoxyphenyl)-9H-carbazole, the dihedral angle between the carbazole and the phenyl ring is 56.78°.[9]

Predicted Conformation

Based on these principles, the predicted ground-state conformation of this compound is non-planar. The molecule is expected to adopt a twisted, propeller-like geometry. This twisted conformation is a consequence of minimizing steric repulsion while maintaining a degree of electronic conjugation between the carbazole, phenyl, and pyridine units.

The following diagram illustrates the key rotational degrees of freedom that determine the molecular conformation:

Caption: Key torsional angles in this compound.

This non-planar structure has profound implications for the material's properties. The degree of twist influences the extent of π-orbital overlap between the aromatic units, thereby affecting the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the charge-transfer characteristics of the molecule.

Physicochemical Properties and Their Structural Basis

The unique molecular structure and conformation of this compound give rise to specific photophysical and electrochemical properties that are highly relevant to its application in organic electronics.

Photophysical Properties

Molecules of this class are typically highly fluorescent. The absorption spectra are expected to show strong π-π* transitions associated with the carbazole and phenyl moieties, and potentially a lower-energy intramolecular charge-transfer (ICT) band arising from the electronic transition from the donor (carbazole-phenyl) to the acceptor (pyridine) units. The twisted conformation can lead to a blue-shifted emission compared to a hypothetical planar analogue due to reduced conjugation.

| Property | Expected Characteristics | Rationale |

| UV-Vis Absorption | Strong absorption in the UV region with distinct peaks corresponding to π-π* transitions of the carbazole and phenyl units. | The individual aromatic systems have characteristic absorption bands. |

| Photoluminescence | Emission in the blue to green region of the visible spectrum. | The emission energy is determined by the HOMO-LUMO gap, which is influenced by the degree of conjugation and ICT character. |

| Quantum Yield | Potentially high fluorescence quantum yield in the solid state. | The rigid and bulky nature of the molecule can suppress non-radiative decay pathways. |

Electrochemical Properties

The electrochemical behavior of this compound can be investigated using techniques like cyclic voltammetry. These measurements provide information about the HOMO and LUMO energy levels, which are crucial for designing efficient charge-injection and transport layers in OLEDs.

| Property | Expected Characteristics | Rationale |

| Oxidation Potential | Reversible oxidation waves corresponding to the removal of electrons from the electron-rich carbazole moieties. | The HOMO is predominantly localized on the carbazole units. |

| Reduction Potential | Reversible reduction waves associated with the addition of electrons to the electron-deficient pyridine ring. | The LUMO is mainly localized on the pyridine core. |

| Electrochemical Band Gap | The difference between the onset of oxidation and reduction potentials provides an estimate of the HOMO-LUMO gap. | This value should correlate with the optical band gap determined from absorption and emission spectra. |

Experimental Protocol: Characterization of Physicochemical Properties

-

UV-Vis Spectroscopy:

-

Prepare dilute solutions of the compound in various solvents (e.g., dichloromethane, toluene, THF).

-

Record the absorption spectra using a dual-beam UV-Vis spectrophotometer.

-

-

Photoluminescence Spectroscopy:

-

Using the same solutions, excite the sample at the wavelength of maximum absorption.

-

Record the emission spectra using a spectrofluorometer.

-

The solid-state emission can be measured on a thin film of the material.

-

-

Cyclic Voltammetry (CV):

-

Dissolve the compound in an appropriate solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Use a standard three-electrode setup (working, reference, and counter electrodes).

-

Scan the potential to measure the oxidation and reduction potentials.

-

The HOMO and LUMO energy levels can be estimated from the onset potentials relative to a ferrocene/ferrocenium standard.

-

Causality Behind Experimental Choices: The use of solvents with varying polarity in spectroscopy can reveal the nature of the excited state (e.g., the presence of ICT character). In CV, the choice of solvent and electrolyte is critical to ensure a stable and wide electrochemical window.

Structure-Property Relationships and Applications

The non-planar, propeller-like conformation of this compound is not a structural flaw but a key design feature that imparts desirable properties for applications in organic electronics, particularly as a host material in phosphorescent OLEDs (PhOLEDs).

-

High Triplet Energy: The twisted structure helps to decouple the electronic systems of the donor and acceptor units to some extent. This can lead to a high triplet energy, which is essential for a host material to efficiently confine the triplet excitons of a phosphorescent dopant and prevent energy back-transfer.

-

Amorphous Morphology: The non-planar shape inhibits close molecular packing and crystallization in the solid state. This promotes the formation of stable amorphous films, which is crucial for the longevity and uniformity of OLED devices.

-

Bipolar Charge Transport: The presence of both hole-transporting carbazole units and an electron-transporting pyridine core allows for balanced charge injection and transport within the emissive layer of an OLED, leading to a higher recombination efficiency.

The following diagram illustrates the relationship between the molecular structure and its functional properties in an OLED:

Caption: Structure-property-application relationship for the title compound.

Conclusion

This compound is a thoughtfully designed molecule that leverages the synergistic properties of carbazole and pyridine within a non-planar, D-A-D architecture. While a definitive experimental crystal structure is not yet publicly available, theoretical considerations and data from analogous compounds strongly suggest a twisted, propeller-like conformation. This structural feature is not incidental but is fundamental to its high triplet energy, propensity to form stable amorphous films, and balanced charge transport capabilities. These attributes make it a highly promising candidate for use as a host material in high-performance organic light-emitting diodes, paving the way for more efficient and durable electronic displays and lighting solutions. Further experimental and computational studies will undoubtedly continue to refine our understanding of this and related materials, driving future innovations in the field of organic electronics.

References

- 1. Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jnsam.com [jnsam.com]

- 3. This compound | 1013405-25-8 [chemicalbook.com]

- 4. This compound, CasNo.1013405-25-8 SHANGHAI SYSTEAM BIOCHEM CO., LTD China (Mainland) [systeambc.lookchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

- 9. 1013405-25-8|this compound|BLD Pharm [bldpharm.com]

Theoretical Investigation of the Electronic Properties of Carbazole-Pyridine Molecules: A Computational Chemistry Whitepaper

An In-depth Technical Guide

Introduction: The Significance of Carbazole-Pyridine Architectures

In the landscape of advanced materials and medicinal chemistry, molecules built upon carbazole and pyridine scaffolds represent a class of compounds with remarkable versatility and tunable electronic properties. The inherent electron-donating nature of the carbazole moiety, characterized by its nitrogen-containing, π-rich aromatic system, makes it an excellent hole-transporting unit.[1][2][3] Conversely, the electron-deficient pyridine ring acts as an effective electron acceptor.[4][5] This strategic combination creates a powerful donor-acceptor (D-A) architecture, which is the cornerstone of their utility.

The ability to precisely engineer the electronic behavior of these molecules by modifying their structure—such as altering the linkage positions or adding substituents—has propelled their application in cutting-edge technologies. They are particularly prominent in the field of Organic Light-Emitting Diodes (OLEDs), where they serve as highly efficient emitters, hosts, and charge-transport materials.[5][6] A key application is in Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, potentially achieving 100% internal quantum efficiency in OLEDs.[7] The performance of these molecules is fundamentally governed by their electronic properties, including the energies of their frontier molecular orbitals (HOMO and LUMO) and the energy gap between their lowest singlet (S₁) and triplet (T₁) excited states.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies used to investigate and predict the electronic properties of carbazole-pyridine systems. We will delve into the causality behind computational choices, present a self-validating protocol for theoretical analysis, and demonstrate how computational results provide critical insights for designing next-generation materials.

Part 1: Foundational Electronic Properties and Their Implications

The utility of a carbazole-pyridine molecule in any application is dictated by a few key quantum chemical parameters. Understanding these properties is the first step in rational molecular design.

-

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's electronic behavior.

-

The HOMO energy level correlates with the ionization potential and the ability to donate an electron (hole-transport capability). In D-A systems, the HOMO is typically localized on the electron-donating carbazole unit.[8][9]

-

The LUMO energy level relates to the electron affinity and the ability to accept an electron (electron-transport capability). The LUMO is generally localized on the electron-accepting pyridine moiety.[8][9]

-

-

The HOMO-LUMO Energy Gap (E_gap): The energy difference between the HOMO and LUMO levels approximates the energy required for electronic excitation. This gap is a primary determinant of the molecule's absorption and emission color. A larger gap typically corresponds to blue or UV emission, while a smaller gap leads to emission at longer wavelengths (green, red).[2]

-

Singlet-Triplet Energy Splitting (ΔE_ST): This is the energy difference between the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁). This parameter is of paramount importance for TADF applications. For efficient TADF to occur, the ΔE_ST must be sufficiently small (typically < 0.2 eV) to allow for the thermal up-conversion of triplet excitons to singlet excitons via Reverse Intersystem Crossing (RISC).[4][7] The spatial separation of the HOMO and LUMO in D-A carbazole-pyridine molecules is a key strategy to minimize this energy gap.[9][10]

The interplay of these properties dictates the performance of the molecule in a device. For instance, in an OLED, the HOMO and LUMO levels must be well-aligned with the work functions of the adjacent electrodes to ensure efficient charge injection.

Part 2: The Theoretical Engine: DFT and TD-DFT

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses of modern computational chemistry for studying medium to large organic molecules.[11] They offer an excellent balance of computational accuracy and efficiency, making them ideal for screening potential candidate molecules before undertaking complex and costly synthesis.[11][12]

Why DFT? The Causality Behind the Choice DFT is a quantum mechanical method used to calculate the ground-state electronic structure of molecules. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the much simpler electron density. This approach significantly reduces computational cost while often providing accuracy comparable to more demanding wavefunction-based methods.[12] For carbazole-pyridine systems, DFT is expertly suited for:

-

Geometry Optimization: Finding the most stable 3D arrangement of atoms.

-

Calculating Ground-State Properties: Determining HOMO/LUMO energies, electrostatic potential maps, and dipole moments.[13][14]

Why TD-DFT? Probing Excited States To understand how these molecules interact with light (absorption and emission), we must investigate their excited states. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for this purpose.[7][13] It allows us to simulate:

-

UV-Vis Absorption Spectra: Predicting the wavelengths of light a molecule will absorb.

-

Emission Properties: Calculating fluorescence energies to predict the color of light emitted.

-

Excited State Character: Determining the energies of both singlet (S₁) and triplet (T₁) states, which is essential for calculating the critical ΔE_ST value.[7]

The selection of the specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) is a critical choice. The B3LYP functional is a hybrid functional that has demonstrated robust performance for a wide range of organic molecules and is overwhelmingly used for studying carbazole-based systems.[7][12] The 6-31G(d) basis set provides a good description of the electron distribution for most organic compounds without being computationally prohibitive.

Part 3: A Self-Validating Computational Workflow

This section provides a step-by-step protocol for the theoretical investigation of a novel carbazole-pyridine molecule using a typical quantum chemistry software package like Gaussian.

Step 1: Molecular Structure Construction

-

Build the Molecule: Use a molecular editor (e.g., GaussView, Avogadro) to construct the 3D structure of the carbazole-pyridine derivative.

-

Initial Cleaning: Perform a preliminary geometry optimization using a low-cost method like molecular mechanics (e.g., UFF) to resolve any unrealistic bond lengths or angles.

Step 2: Ground State Optimization and Validation (DFT)

-

Setup the Calculation:

-

Method: DFT, using the B3LYP functional.

-

Basis Set: 6-31G(d).

-

Keywords: Opt Freq (Opt for optimization, Freq for frequency calculation).

-

Rationale: The Opt keyword directs the software to find the lowest energy conformation of the molecule. The Freq keyword initiates a frequency calculation after the optimization is complete.

-

-

Execute the Calculation.

-

Validate the Structure: After the calculation, check the output of the frequency analysis. A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, not a stable structure, and requires further investigation. This step is a crucial self-validation check.

Step 3: Frontier Molecular Orbital (FMO) Analysis

-

Extract Data: From the validated ground-state calculation output, extract the energies of the HOMO and LUMO.

-

Visualize Orbitals: Generate cube files for the HOMO and LUMO and visualize them. This visual check confirms their localization on the donor (carbazole) and acceptor (pyridine) moieties, respectively, which is the expected result for a D-A type molecule.

-

Calculate E_gap: E_gap = E_LUMO - E_HOMO.

Step 4: Excited State Calculations (TD-DFT)

-

Setup Absorption Calculation:

-

Method: TD-DFT (e.g., TD(NStates=10, Singlets)).

-

Geometry: Use the optimized ground-state geometry from Step 2.

-

Rationale: This calculates the vertical excitation energies from the ground state, simulating the UV-Vis absorption spectrum.

-

-

Setup Emission (Fluorescence) Calculation:

-

First, optimize the geometry of the first singlet excited state (S₁). Keywords: Opt TD(NStates=10, Root=1).

-

Then, perform a single-point TD-DFT energy calculation on the optimized S₁ geometry to find the emission energy.

-

-

Setup Triplet State Calculation:

-

Perform a TD-DFT calculation requesting triplet states. Keywords: TD(NStates=10, Triplets). This is performed on the optimized ground-state geometry. The energy of the first triplet state (T₁) is the primary value of interest.

-

-

Calculate ΔE_ST: ΔE_ST = E(S₁) - E(T₁). Use the vertical S₁ energy from the absorption calculation for a direct comparison with the vertical T₁ energy.

The workflow described above provides a robust and validated pathway to characterize the key electronic parameters of a carbazole-pyridine molecule.

Caption: Computational workflow for analyzing carbazole-pyridine molecules.

Part 4: Data Interpretation and Application in TADF

The true power of these theoretical investigations lies in correlating the calculated data with real-world performance, particularly in the design of TADF emitters for OLEDs.

A successful TADF molecule requires a delicate balance:

-

Spatially Separated FMOs: The HOMO must be on the carbazole (donor) and the LUMO on the pyridine (acceptor). This minimizes the exchange energy, which is a major contributor to the ΔE_ST.[9][10]

-

Small ΔE_ST: A small energy gap between S₁ and T₁ is the defining requirement for efficient RISC.

-

High Photoluminescence Quantum Yield (PLQY): The molecule must be an efficient light emitter.

The table below summarizes theoretical and experimental data for representative carbazole-pyridine derivatives, illustrating the structure-property relationships.

| Molecule Derivative | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated E_gap (eV) | Calculated ΔE_ST (eV) | Application | Reference |

| 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC) | - | - | - | Extremely Small | Blue TADF Emitter | [4] |

| [15]-cyclo-N-pyridine-2,7-carbazole ([15]C-Py-Cbz) | 5.15 | - | - | - | Charge Transport | [16] |

| N-pyridine-2,7-tetracarbazole ([15]L-Py-Cbz) | 5.41 | 2.30 | - | - | Charge Transport | [16] |

| Pyridine-Carbonitrile-Carbazole Emitter (246tCzPPC) | - | - | - | Small | Sky-Blue TADF | [9][10] |

Note: Direct values are not always available in abstracts; the table reflects the qualitative and quantitative findings reported.

The data shows that modifying the connectivity and structure, such as creating a curved "nanohoop" ([15]C-Py-Cbz) versus a linear oligomer ([15]L-Py-Cbz), significantly alters the HOMO and LUMO energy levels, thereby impacting charge transport properties.[16] Similarly, strategic placement of cyano groups on the pyridine core is a common and effective method to lower the LUMO energy and achieve a small ΔE_ST for TADF.[4][9]

Caption: Logic diagram for designing TADF molecules with carbazole-pyridine.

Conclusion and Future Outlook

The theoretical investigation of carbazole-pyridine molecules via DFT and TD-DFT is an indispensable tool for modern materials science and drug discovery. This computational approach provides profound, atomistic-level insights into the structure-property relationships that govern their electronic behavior. By enabling the rapid in-silico screening of novel molecular designs, these methods significantly accelerate the discovery of new materials with tailored properties for specific applications, from next-generation OLED displays to novel therapeutic agents. The synergy between theoretical prediction and experimental validation will continue to push the boundaries of what is possible with these versatile molecular building blocks.

References

- 1. Synthesis, crystal structures and properties of carbazole-based [6]helicenes fused with an azine ring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. air.unimi.it [air.unimi.it]

- 9. Pyridine-Carbonitrile-Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Theoretical study on the electronic structure and optical properties of carbazole-π-dimesitylborane as bipolar fluorophores for nondoped blue OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]

- 15. Carbazole or carbazole-3-carbonitrile /pyridine host materials for efficient solution-processable blue phosphorescent and green TADF OLEDs | Semantic Scholar [semanticscholar.org]

- 16. orbi.umons.ac.be [orbi.umons.ac.be]

The Architecture of Light: A Technical Guide to Pyridine-Cored Carbazole Dendrimers

This guide provides an in-depth exploration of the fundamental research surrounding pyridine-cored carbazole dendrimers, offering a technical resource for researchers, scientists, and professionals engaged in drug development and materials science. We will delve into the synthesis, photophysical and electrochemical properties, and the profound structure-property relationships that define these remarkable macromolecules. Our focus is on providing not just procedural knowledge, but a deeper understanding of the causal relationships that govern their behavior, empowering researchers to design and engineer next-generation materials with tailored functionalities.

Introduction: The Synergy of a Pyridine Core and Carbazole Dendrons

Pyridine-cored carbazole dendrimers represent a fascinating class of macromolecules that strategically combine the electron-accepting nature of a central pyridine core with the excellent hole-transporting capabilities and high triplet energy of peripheral carbazole dendrons. This unique donor-acceptor architecture gives rise to a host of desirable photophysical and electrochemical properties, making them highly promising candidates for a range of applications, most notably in organic light-emitting diodes (OLEDs).[1] The dendritic structure provides a monodisperse, well-defined scaffold that allows for precise control over molecular weight and functionality, while the carbazole units offer thermal and electrochemical stability.[2]

The convergent synthesis approach is most commonly employed for the preparation of these dendrimers. This method involves the step-wise synthesis of the carbazole dendrons, which are then attached to the central pyridine core in the final step. This strategy allows for greater structural perfection and easier purification compared to divergent methods.[3] Key chemical reactions underpinning these syntheses include the Ullmann condensation for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation.

This guide will provide a comprehensive overview of the synthesis and characterization of these dendrimers, followed by a detailed analysis of their photophysical and electrochemical properties, with a focus on how the dendritic generation influences these characteristics.

Synthetic Strategies: Building the Dendritic Architecture

The construction of pyridine-cored carbazole dendrimers is a multi-step process that demands careful control over reaction conditions to achieve high yields and purity. The convergent approach, as illustrated below, is the preferred methodology.

General Synthesis Workflow

The convergent synthesis can be conceptually broken down into two main stages: the synthesis of the carbazole dendrons and the final coupling of these dendrons to the pyridine core.

Caption: Convergent synthesis workflow for pyridine-cored carbazole dendrimers.

Experimental Protocol: Synthesis of a First-Generation (G1) Pyridine-Cored Carbazole Dendrimer

This protocol provides a representative, step-by-step methodology for the synthesis of a G1 pyridine-cored carbazole dendrimer, utilizing Ullmann and Suzuki-Miyaura coupling reactions.

Part A: Synthesis of the First-Generation Carbazole Dendron with a Boronic Acid Moiety

-

N-Arylation of Carbazole (Ullmann Condensation):

-

To a dry reaction flask, add carbazole (1.0 equiv.), 1-bromo-4-iodobenzene (1.2 equiv.), copper(I) iodide (CuI, 0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous dioxane as the solvent.

-

Heat the reaction mixture to 110°C and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 9-(4-bromophenyl)-9H-carbazole.

-

-

Borylation of the Carbazole Dendron:

-

Dissolve the 9-(4-bromophenyl)-9H-carbazole (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a dry Schlenk flask under an argon atmosphere.

-

Cool the solution to -78°C and add n-butyllithium (n-BuLi, 1.1 equiv.) dropwise.

-

Stir the mixture at -78°C for 1 hour.

-

Add triisopropyl borate (1.2 equiv.) dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate, wash with water and brine, and dry over Na₂SO₄.

-

After solvent evaporation, hydrolyze the resulting boronate ester with an aqueous solution of hydrochloric acid (HCl) to obtain the (4-(9H-carbazol-9-yl)phenyl)boronic acid.

-

Part B: Synthesis of the Pyridine-Cored Carbazole Dendrimer (Suzuki-Miyaura Coupling)

-

Coupling Reaction:

-

In a reaction vessel, combine the (4-(9H-carbazol-9-yl)phenyl)boronic acid (3.0 equiv.), 2,6-dibromopyridine (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.), and potassium carbonate (K₂CO₃, 4.0 equiv.).

-

Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) as the solvent system.

-

De-gas the mixture by bubbling argon through it for 30 minutes.

-

Heat the reaction mixture to reflux (approximately 90-100°C) and stir under an argon atmosphere for 48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with dichloromethane (CH₂Cl₂), wash the combined organic layers with water and brine, and dry over Na₂SO₄.

-

Concentrate the solution and purify the crude product by column chromatography on silica gel to afford the desired first-generation pyridine-cored carbazole dendrimer.

-

Photophysical Properties: Harnessing Light

The photophysical properties of pyridine-cored carbazole dendrimers are central to their utility in optoelectronic devices. Key parameters include their absorption and emission spectra, fluorescence quantum yields, and triplet energies.

Absorption and Emission Characteristics

These dendrimers typically exhibit strong absorption bands in the UV region, which are attributed to π-π* transitions within the carbazole and pyridine moieties.[4] The absorption spectra often show a combination of the features of the constituent chromophores.[5] As the dendrimer generation increases, the molar extinction coefficient generally increases due to the greater number of carbazole units.[6]

The fluorescence emission of these materials is a critical property. The emission wavelength can be tuned by modifying the chemical structure, for instance, by introducing different substituents on the carbazole or pyridine units.[4] In the solid state, some pyridine-carbazole derivatives exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state compared to in solution.[4]

Influence of Dendrimer Generation

The generation number of the dendrimer has a profound impact on its photophysical properties. Generally, as the generation increases, the following trends are observed:

-